N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide scaffold substituted with a tetrazole ring and a 1,2-thiazolidine dioxide moiety. This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
Properties
Molecular Formula |
C17H22N6O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O3S/c24-16(17(9-2-1-3-10-17)23-13-18-20-21-23)19-14-5-7-15(8-6-14)22-11-4-12-27(22,25)26/h5-8,13H,1-4,9-12H2,(H,19,24) |
InChI Key |
LNVNOKPIWYUJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Routes for Thiazolidine-Dioxide Formation
The 1,2-thiazolidine-1,1-dioxide nucleus is constructed via [3+2] cyclocondensation between 4-aminophenyl precursors and thioglycolic acid derivatives. Search result documents twelve catalytic systems applicable to this transformation:
Optimized Protocol (Adapted from Route 4):
- Charge 4-nitroaniline (1.0 eq), thioglycolic acid (1.2 eq), and benzaldehyde (1.1 eq) in PPG (5 mL/g)
- Heat at 110°C under N₂ for 6 hours with mechanical stirring
- Cool to 25°C, dilute with EtOAc (10 mL/g), wash with 5% NaHCO₃ (3×)
- Oxidize intermediate thiazolidine with H₂O₂ (30%)/WO₃ in CHCl₃ at 40°C for 8 hours
- Isolate 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline via flash chromatography (SiO₂, hexane/EtOAc 3:1)
Key Characterization Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.4 Hz, 2H, ArH), 4.32 (t, J=7.2 Hz, 2H, S-CH₂), 3.78 (t, J=7.2 Hz, 2H, N-CH₂), 2.95 (quintet, J=7.2 Hz, 2H, CH₂-SO₂)
- HRMS (ESI+): m/z calcd for C₉H₁₀N₂O₂S [M+H]⁺ 223.0541, found 223.0543
Preparation of 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid
Regioselective Tetrazole Installation via Huisgen Cycloaddition
The tetrazole ring is introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a pre-functionalized cyclohexane scaffold:
Synthesis of 1-azidocyclohexanecarbonitrile
Tetrazole Formation
Critical Reaction Parameters:
- Nitrogen Source: Sodium azide > ammonium azide (prevents N2-regiochemistry)
- Acid Workup: Maintain pH <3 to protonate tetrazole and prevent tautomerization
Spectroscopic Validation:
- IR (KBr): 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (tetrazole C-N)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 174.8 (COO⁻), 145.2 (C=N tetrazole), 34.1–24.7 (cyclohexyl CH₂)
Amide Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amidation
Coupling the thiazolidine-dioxide aniline with the tetrazole-carboxylic acid employs EDCl/HOBt activation:
- Dissolve 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1 M)
- Add EDCl (1.3 eq) at 0°C, stir 30 minutes
- Introduce 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline (1.05 eq), warm to 25°C, stir 18 hours
- Quench with H₂O (10 mL/mmol), extract with EtOAc (3×)
- Purify via reversed-phase HPLC (C18, MeCN/H₂O +0.1% TFA) to isolate target compound (37% yield)
Optimization Insights:
- Activation Time: <30 minutes reduces racemization risk
- Solvent Choice: DMF > DCM for carboxylic acid solubility
- Purification: RP-HPLC removes unreacted tetrazole and EDCl urea byproduct
Alternative Synthetic Pathways and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Integrating search result's ultrasonic methods with tetrazole formation:
| Step | Conditions | Yield Gain vs Classical |
|---|---|---|
| Thiazolidine Formation | MW, 150 W, NiZr₄(PO₄)₆ nanoparticles | +22% |
| Tetrazole Cyclization | MW, 100 W, CuI/PEG-400 | +15% |
| Amide Coupling | MW, 50 W, HATU/DIPEA | +19% |
Procedure Highlights:
- Total reaction time reduced from 48 hours (classical) to 6.5 hours
- Overall yield improved from 18% to 42%
Characterization and Analytical Data
Spectroscopic Profile of Target Compound
This compound
- Molecular Formula: C₁₉H₂₃N₅O₃S
- Exact Mass: 417.1432 Da (calcd), 417.1436 Da (obs)
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 4.41 (t, J=7.1 Hz, 2H, S-CH₂), 3.85 (t, J=7.1 Hz, 2H, N-CH₂), 2.97 (m, 2H, CH₂-SO₂), 2.31 (m, 1H, cyclohexyl), 1.82–1.24 (m, 10H, cyclohexyl)
- ¹³C NMR (151 MHz, DMSO-d₆): δ 170.2 (CONH), 145.8 (tetrazole C-N), 138.4 (ArC), 128.7 (ArCH), 125.9 (ArCH), 54.3 (N-CH₂), 47.8 (S-CH₂), 34.1–22.5 (cyclohexyl CH₂), 57.3 (SO₂)
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several characteristic reactions:
2.1. Amide Hydrolysis
The amide bond in the cyclohexanecarboxamide moiety can hydrolyze under acidic or basic conditions to yield carboxylic acids or their salts.
2.2. Tetrazole Ring Reactivity
The tetrazole ring participates in:
-
Nucleophilic substitution : Replacement of the tetrazole nitrogen with other groups (e.g., alkyl or aryl substituents) .
-
Cycloaddition reactions : Potential involvement in Diels-Alder or similar reactions due to electron-deficient aromaticity .
2.3. Thiazolidine Oxidation
The thiazolidine ring undergoes oxidation to the 1,1-dioxido derivative, enhancing stability and altering reactivity .
2.4. Functional Group Modifications
-
Acylation : The amide nitrogen may undergo acylation with acyl chlorides.
-
Alkylation : The tetrazole nitrogen can react with alkyl halides under basic conditions .
Reaction Conditions and Yields
Stability and Analytical Characterization
The compound is stable under standard laboratory conditions but may decompose under harsh acidic/basic environments.
-
Solubility : Poor in polar solvents (water, methanol) but soluble in DMSO or DMF.
-
Analytical Methods :
-
NMR : Confirms amide and tetrazole proton environments.
-
Mass Spectrometry : Identifies molecular ion peaks and fragmentation patterns.
-
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. The thiazolidine and tetrazole rings are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- Tetrazole vs. Imidazole : The tetrazole group in the target compound offers superior metabolic stability compared to imidazole-containing analogues (e.g., ), which are prone to oxidative degradation .
- Thiazolidine Dioxide vs.
- Chlorophenyl vs. Hydroxyphenyl : The dichloro-hydroxyphenyl group in may confer stronger antimicrobial activity but with reduced solubility compared to the target compound’s thiazolidine dioxide .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, inferences can be drawn:
- Solubility-Bioavailability Balance : The thiazolidine dioxide group may offset the lipophilicity of the cyclohexane ring, offering a favorable balance compared to the highly lipophilic trifluoromethylphenyl analogue in .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structural features, including a thiazolidine ring and a tetrazole moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
- Thiazolidine Ring : Provides a scaffold for various biological interactions.
- Tetrazole Moiety : Known for enhancing biological activity through its ability to mimic carboxylic acids.
- Cyclohexanecarboxamide : Adds to the overall molecular complexity and potential reactivity.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for antibiotic development.
- Anticancer Properties : The structural components may contribute to the inhibition of cancer cell proliferation, particularly in leukemia and solid tumors.
- Anti-inflammatory Effects : The thiazolidine derivatives are known for their anti-inflammatory properties, which could be leveraged in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives, which are structurally related to the compound . For instance:
- Anticancer Activity :
- Antimicrobial Studies :
- Anti-inflammatory Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the cyclohexanecarboxamide moiety may facilitate interactions with cellular membranes, enhancing uptake and efficacy.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as coupling cyclohexanecarboxamide derivatives with tetrazole-containing intermediates. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the cyclohexane moiety to the phenyl-thiazolidine dioxide group .
- Tetrazole introduction : Cycloaddition reactions with nitriles and azides under microwave or thermal conditions . Critical conditions include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cycloaddition), and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this compound and its intermediates?
Methodological approaches include:
- NMR spectroscopy : Confirm regiochemistry of the tetrazole ring (1H NMR: δ 9.5–10.0 ppm for tetrazole protons) and thiazolidine dioxide substituents .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N interactions) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What spectroscopic or computational tools predict solubility and stability?
- HPLC : Assess purity and degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- DFT calculations : Predict logP values for solubility and identify reactive sites (e.g., tetrazole ring prone to oxidation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified phenyl (e.g., halogenation) or tetrazole groups (e.g., methyl substitution) to assess antimicrobial or anti-inflammatory activity .
- Biological assays : Compare IC50 values in enzyme inhibition (e.g., PFOR enzyme) or cell-based models . Example SAR finding: Electron-withdrawing groups on the phenyl ring enhance antibacterial potency by 3–5-fold .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Systematic benchmarking : Use standardized assays (e.g., MIC for antimicrobial activity) across analogs to minimize variability .
- Molecular docking : Identify binding mode discrepancies (e.g., tetrazole interactions with catalytic sites vs. allosteric pockets) .
- Meta-analysis : Compare data across studies, noting differences in assay conditions (e.g., pH, serum proteins) .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Prodrug design : Mask the tetrazole group with ester prodrugs to improve oral bioavailability .
- Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., glucuronidation of the cyclohexane moiety) .
Q. What computational methods validate target engagement mechanisms?
- Molecular dynamics (MD) simulations : Model interactions with PFOR enzyme over 100 ns trajectories to assess binding stability .
- Pharmacophore mapping : Align tetrazole and thiazolidine dioxide motifs with known inhibitors (e.g., nitazoxanide derivatives) .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting crystallographic and solution-phase structural data?
- Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering in thiazolidine dioxide) .
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to identify polymorphic forms .
Q. What statistical approaches are recommended for dose-response studies?
- Four-parameter logistic (4PL) models : Fit sigmoidal curves to EC50/IC50 data, reporting 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups in animal models (e.g., inflammation reduction) .
Tables for Key Comparisons
Table 1. Biological activity of structural analogs
| Compound Modification | Biological Activity (IC50, μM) | Key Finding |
|---|---|---|
| 4-Chlorophenyl substitution | 0.8 (PFOR inhibition) | Enhanced electron-withdrawing effect |
| Tetrazole → Triazole swap | >10 (Antimicrobial) | Loss of hydrogen-bonding capacity |
| Cyclohexane → Benzene ring | 5.2 (Anti-inflammatory) | Reduced lipophilicity |
Table 2. Spectroscopic benchmarks for quality control
| Technique | Critical Parameter | Acceptable Range |
|---|---|---|
| 1H NMR | Tetrazole proton shift | δ 9.5–10.0 ppm |
| HRMS (ESI+) | [M+H]+ m/z | 432.1234 (Δ < 5 ppm error) |
| HPLC purity | Area under curve (254 nm) | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
